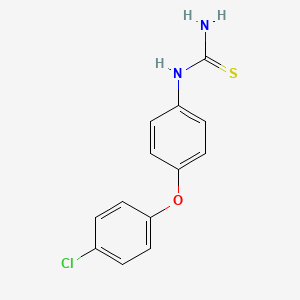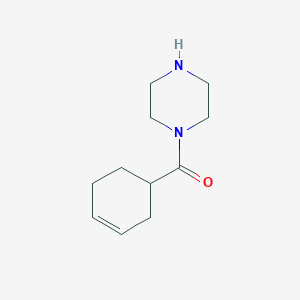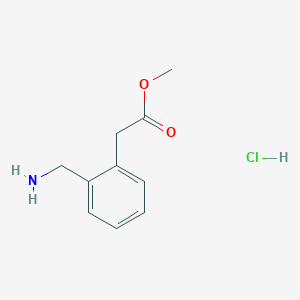
1-(4-(4-Chlorophenoxy)phenyl)thiourea, AldrichCPR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(4-Chlorophenoxy)phenyl)thiourea, AldrichCPR is a complex organic compound featuring a thione group attached to a phenyl ring substituted with a chlorophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Chlorophenoxy)phenyl)thiourea, AldrichCPR typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a chlorophenoxy group is introduced to a phenyl ring, followed by the introduction of an amino group and finally the thione group. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(4-Chlorophenoxy)phenyl)thiourea, AldrichCPR can undergo various chemical reactions including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chlorophenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-(4-Chlorophenoxy)phenyl)thiourea, AldrichCPR has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-(4-Chlorophenoxy)phenyl)thiourea, AldrichCPR involves its interaction with molecular targets such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Amino{[4-(4-bromophenoxy)phenyl]amino}methane-1-thione
- Amino{[4-(4-fluorophenoxy)phenyl]amino}methane-1-thione
- Amino{[4-(4-methylphenoxy)phenyl]amino}methane-1-thione
Uniqueness
1-(4-(4-Chlorophenoxy)phenyl)thiourea, AldrichCPR is unique due to the presence of the chlorophenoxy group, which can enhance its reactivity and biological activity compared to its analogs with different substituents. The specific electronic and steric effects of the chlorine atom contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H11ClN2OS |
|---|---|
Molekulargewicht |
278.76 g/mol |
IUPAC-Name |
[4-(4-chlorophenoxy)phenyl]thiourea |
InChI |
InChI=1S/C13H11ClN2OS/c14-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)16-13(15)18/h1-8H,(H3,15,16,18) |
InChI-Schlüssel |
NYPGKAOOMJWNAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=S)N)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-methyl-N-[4-(pyridin-2-yloxy)benzyl]amine](/img/structure/B1369921.png)
![N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine](/img/structure/B1369923.png)






![tert-Butyl 4-[2-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-2-oxoethyl]-1-piperidinecarboxylate](/img/structure/B1369934.png)





